molecular formula C18H21N3O4S B5204385 N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzenesulfonamide

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzenesulfonamide

Cat. No.: B5204385
M. Wt: 375.4 g/mol
InChI Key: XCTGZOWQJLUABL-KAMYIIQDSA-N
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Description

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzenesulfonamide: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxazole ring, a cyclohexylidene group, and a benzenesulfonamide moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzenesulfonamide typically involves multi-step organic reactions The initial step often includes the formation of the oxazole ring through cyclization reactions involving appropriate precursorsCommon reagents used in these reactions include organolithium reagents, transition metal catalysts, and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biological pathways. This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and oxazole-containing molecules. Examples include dichloroaniline and various oxazole derivatives .

Uniqueness

What sets N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzenesulfonamide apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[[(Z)-(2-oxocyclohexylidene)methyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-12-13(2)20-25-18(12)21-26(23,24)16-9-7-15(8-10-16)19-11-14-5-3-4-6-17(14)22/h7-11,19,21H,3-6H2,1-2H3/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCTGZOWQJLUABL-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC=C3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)N/C=C\3/CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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